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molecular formula C10H9N3O2 B8285800 (2-(5-Methyl-3-isoxazolyl)amino)nicotinaldehyde

(2-(5-Methyl-3-isoxazolyl)amino)nicotinaldehyde

Cat. No. B8285800
M. Wt: 203.20 g/mol
InChI Key: NDTYVSFXQTZZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334236B2

Procedure details

3.3 g (16 mmol) of (2-(5-methyl-3-isoxazolyl)amino-3-pyridinyl)methanol was dissolved in chloroform (60 mL), and 4.3 g (49 mmol) of manganese dioxide was added thereto. The resulting mixture was stirred for 48 hours at 60° C. The reaction mixture was filtered, and the filtrate was concentrated. Thus, 3.3 g of the title compound was obtained as an orange-colored viscous product (yield: quantitative).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH:7][C:8]2[C:13]([CH2:14][OH:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH:7][C:8]2[N:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH:14]=[O:15])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
CC1=CC(=NO1)NC1=NC=CC=C1CO
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 48 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=CC(=NO1)NC2=C(C=CC=N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 101.5%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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